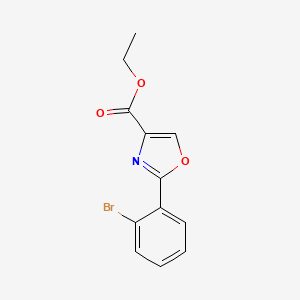

2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

説明

Historical Context and Discovery

The development of 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is rooted in the broader exploration of oxazole chemistry, which gained momentum following Emil Fischer’s pioneering work on oxazole synthesis in 1896. Fischer’s method, involving cyanohydrins and aldehydes under anhydrous hydrochloric acid, laid the groundwork for synthesizing diverse oxazole derivatives. While this specific compound is a modern derivative, its design leverages classical heterocyclic strategies, refined through advancements in medicinal chemistry during the late 20th and early 21st centuries. The incorporation of a bromophenyl group and ethyl ester moiety reflects targeted modifications to enhance reactivity and utility in pharmaceutical intermediates.

Nomenclature and Identification Parameters

The compound’s systematic IUPAC name is ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate , reflecting its substituents: a 2-bromophenyl group at position 2 and an ethyl ester at position 4 of the oxazole ring. Common synonyms include 2-(2-bromophenyl)-oxazole-4-carboxylic acid ethyl ester and ethyl 2-(2-bromophenyl)-4-oxazolecarboxylate. Key identification parameters are summarized below:

| Parameter | Value |

|---|---|

| Molecular formula | C₁₂H₁₀BrNO₃ |

| Molecular weight | 296.12 g/mol |

| Spectroscopic methods | NMR, IR, mass spectrometry |

Structural confirmation relies on nuclear magnetic resonance (NMR) for positional assignments of the bromophenyl and ester groups, while infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-Br stretches.

Chemical Registry Information and CAS Number (885274-67-9)

The compound is uniquely identified by CAS Registry Number 885274-67-9 , with the following registry details:

| Property | Detail |

|---|---|

| Purity | ≥97% (HPLC) |

| Suppliers | J & W Pharmlab LLC, Ambeed, CymitQuimica |

| Physical form | Light yellow liquid |

| Storage | 2–8°C under inert atmosphere |

Its commercial availability from specialized suppliers underscores its role as a research-grade intermediate.

Position in Heterocyclic Chemistry Classification

As a member of the oxazole family , this compound belongs to the class of five-membered heterocycles containing one oxygen and one nitrogen atom in the 1,3-positions. The bromophenyl and ethyl ester substituents at positions 2 and 4, respectively, render it a 2,4-disubstituted oxazole , a structural motif associated with enhanced electronic diversity and synthetic versatility. Within heterocyclic chemistry, such derivatives occupy a niche due to their balanced aromaticity and capacity for electrophilic substitution at the bromine site.

Significance in Oxazole Family of Compounds

Oxazoles are prized in medicinal chemistry for their bioisosteric potential and participation in hydrogen bonding, which underpins their affinity for biological targets. This compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester serves as a hydrolyzable handle for prodrug design. Its structural features align with trends in developing kinase inhibitors and antimicrobial agents, where oxazole cores are leveraged for their metabolic stability and synthetic accessibility. For instance, oxazole derivatives have demonstrated activity against Gram-positive bacteria, highlighting this compound’s relevance in addressing antibiotic resistance.

特性

IUPAC Name |

ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNMLLKRWOENTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695851 | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-67-9 | |

| Record name | Ethyl 2-(2-bromophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization via Acyl Chloride and Amino Ester Reaction

- Starting Materials: 2-bromobenzoyl chloride and glycine ethyl ester hydrochloride.

- Reaction Conditions:

- Base: Triethylamine or other suitable organic bases to neutralize hydrochloric acid formed.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- Temperature: Controlled, often room temperature to mild heating.

- Mechanism: Formation of an amide intermediate followed by intramolecular cyclization to form the oxazole ring.

This method parallels the synthesis of the chloro analog 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, with bromine substituent replacing chlorine, requiring adjustment for reactivity differences due to the larger bromine atom.

Alternative Approaches

- Borane Reduction and Cyclization: In some complex synthetic sequences involving substituted anilines, borane-THF complexes have been used to reduce intermediates followed by cyclization steps to form oxazole derivatives.

- Use of Cyclopropyl or Other Protective Groups: For advanced intermediates, protective groups such as cyclopropyl amines have been introduced to facilitate selective reactions before final cyclization.

Purification Techniques

- Extraction: Post-reaction mixtures are typically acidified (e.g., with 1N HCl) and extracted using ethyl acetate (EtOAc) due to its compatibility with oxazole esters.

- Drying: Organic layers are dried over sodium sulfate (Na₂SO₄).

- Chromatography: Flash column chromatography on silica gel or reverse-phase C18 silica is commonly employed to achieve high purity.

- Crystallization: When applicable, recrystallization from suitable solvents may be used to enhance purity.

Analytical Verification

- Nuclear Magnetic Resonance (NMR):

- Characteristic signals include ethyl ester protons (triplet at δ ~1.3 ppm for CH₃ and quartet at δ ~4.3 ppm for CH₂).

- Aromatic protons adjacent to bromine typically appear in the δ 7.2–7.8 ppm range.

- Mass Spectrometry (MS): Confirms molecular weight with expected [M+H] ion at m/z ~297.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress, employing gradients of water/acetonitrile with modifiers such as formic acid or ammonia for ionization control.

Comparative Data Table of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Materials | 2-bromobenzoyl chloride, glycine ethyl ester hydrochloride | Bromine substituent requires handling precautions |

| Base | Triethylamine or equivalent | Neutralizes HCl, facilitates cyclization |

| Solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Temperature | Room temperature to mild heating (25–60 °C) | Controls reaction rate and selectivity |

| Reaction Time | Several hours (3–18 h depending on step) | Longer times may improve yield |

| Purification | Acidification, EtOAc extraction, drying, chromatography | Silica gel or C18 reverse phase |

| Analytical Methods | NMR, MS, HPLC | Confirmation of structure and purity |

Research Findings and Optimization Notes

- The bromine substituent's larger atomic radius compared to chlorine affects reaction kinetics and may require longer reaction times or altered stoichiometry for optimal yields.

- Use of continuous flow reactors and catalysts in industrial settings can optimize yield and purity but requires process-specific validation.

- Borane-THF reductions and protective group strategies have been successfully employed in complex synthetic routes involving brominated oxazole derivatives, indicating flexibility in synthetic design.

- Analytical methods must be carefully chosen to distinguish positional isomers and confirm substitution patterns, especially when halogen atoms are involved.

化学反応の分析

Types of Reactions

2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis pathways.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating biaryl compounds.

Medicinal Chemistry

Research into 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester has revealed its potential pharmacological properties. It is being investigated for its role as a precursor in drug development due to its ability to interact with biological targets.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, structural analogs have shown minimum inhibitory concentration (MIC) values against various bacteria, suggesting potential therapeutic applications.

- Anticancer Potential : Preliminary investigations suggest that oxazole derivatives may inhibit the proliferation of cancer cells. Compounds structurally related to this compound have demonstrated antiproliferative activity against several human cancer cell lines.

Material Science

The compound is also explored for its utility in material science. Its ability to form novel materials with specific properties makes it valuable for developing advanced materials used in various applications.

Biological Studies

In biological studies, this compound is examined for its interactions with enzymes and receptors. The bromine atom and the oxazole ring play significant roles in modulating these interactions, influencing binding affinity and specificity.

Antimicrobial Studies

A study evaluating various oxazole derivatives found that compounds similar to this compound exhibited notable antimicrobial activity against pathogens like E. coli and S. aureus. Inhibition zones ranged from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL.

Structure-Activity Relationship (SAR)

Investigations into the SAR of oxazole derivatives indicate that modifications on the phenyl ring significantly impact biological activity. For example, introducing electron-withdrawing groups has been shown to enhance antibacterial efficacy.

Pharmacological Studies

In medicinal chemistry applications, compounds like this compound are being explored as drug precursors due to their favorable interaction profiles with biological targets.

作用機序

The mechanism of action of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

Ethyl 2-(4'-bromophenyl)-1,3-oxazole-4-carboxylate

This analog differs in the bromine substituent position (4-bromo vs. 2-bromo on the phenyl ring). Its CAS number is 391248-23-0 .

5-(4-Bromophenyl)-3-methyl-isoxazole-4-carboxylic acid

Replacing oxazole with isoxazole (an oxygen-nitrogen adjacent heterocycle) alters electronic properties. The methyl group at the 3-position further modifies steric and electronic profiles, influencing binding interactions in biological systems .

Heterocycle Modifications

2-(3-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester

Substituting oxazole with thiazole introduces a sulfur atom, increasing polarizability and altering hydrogen-bonding capacity. This analog is used in selective inhibitor synthesis for enzymes like monoamine oxidase B .

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Comparative Reactivity

- Ortho vs. Para Bromine : Ortho-substituted bromophenyl derivatives (e.g., the target compound) may exhibit slower reaction kinetics in Suzuki-Miyaura couplings due to steric effects compared to para-substituted analogs .

- Ester Stability : Ethyl esters generally offer better hydrolytic stability than methyl esters, balancing reactivity and shelf life in synthetic applications .

Pharmaceutical Intermediates

Data Tables

Table 1: Structural and Commercial Comparison

生物活性

2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound belonging to the oxazole family, characterized by a bromine atom on a phenyl ring and an ethyl ester group attached to the carboxylic acid. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 292.12 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, potentially modulating the activity of these targets. The oxazole ring plays a crucial role in these interactions, affecting the compound's specificity and efficacy.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Various studies have shown that oxazole derivatives possess significant antibacterial and antifungal properties. For example, compounds with similar structures demonstrated MIC values against Gram-positive and Gram-negative bacteria ranging from 4.69 to 156.47 µM .

- Anticancer Potential : Preliminary studies suggest that oxazole derivatives may inhibit the proliferation of cancer cells. For instance, benzo[b]furan derivatives, which share structural similarities, showed enhanced antiproliferative activity against various human cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating various oxazole derivatives found that compounds with a similar structure exhibited good antimicrobial activity against E. coli and S. aureus, with inhibition zones ranging from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole derivatives highlighted that modifications on the phenyl ring significantly impact biological activity. For instance, the introduction of electron-withdrawing groups improved antibacterial efficacy .

- Pharmacological Studies : In medicinal chemistry applications, compounds like this compound are being explored for their potential as drug precursors due to their favorable interaction profiles with biological targets .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester | Chlorine instead of bromine | Varies in reactivity and potency |

| 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester | Fluorine substitution | Altered electronic properties affecting binding |

| 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester | Ethyl substitution enhancing lipophilicity | Requires further investigation |

Q & A

Basic: What are the optimal conditions for hydrolyzing the ethyl ester group to obtain the corresponding carboxylic acid?

Methodological Answer:

The hydrolysis of the ethyl ester group can be achieved using lithium hydroxide (LiOH) in a THF/water solvent system under reflux for 3 hours. After reaction completion, THF is evaporated, and the product is acidified with 1N HCl. The carboxylic acid is extracted using ethyl acetate (EtOAc), washed with brine, dried over Na₂SO₄, and concentrated under vacuum. This method yields the carboxylic acid derivative in >90% purity .

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | LiOH·H₂O in THF/H₂O (12:5 v/v) | Base for ester hydrolysis |

| 2 | Reflux at 100°C for 3 h | Accelerate reaction kinetics |

| 3 | 1N HCl | Neutralize base and precipitate product |

| 4 | EtOAc extraction (×3) | Isolate organic phase |

| 5 | Brine wash, Na₂SO₄ drying | Remove residual water |

Basic: Which spectroscopic techniques confirm the structural integrity of the compound post-synthesis?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the oxazole ring, bromophenyl group, and ester functionality. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while the ethyl ester group appears as a triplet (δ 1.3–1.4 ppm) and quartet (δ 4.3–4.4 ppm) .

IR Spectroscopy : Key peaks include C=O (ester) at ~1740 cm⁻¹ and C-Br (bromophenyl) at ~560 cm⁻¹ .

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 296.12 (C₁₂H₁₀BrNO₃) .

Advanced: How does the bromine substituent's position influence reactivity in cross-coupling reactions?

Methodological Answer:

The ortho-bromine on the phenyl ring (vs. meta or para) introduces steric hindrance and electronic effects that alter reactivity:

- Steric Effects : The ortho position reduces accessibility for Pd catalysts in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic Effects : Electron-withdrawing bromine increases oxidative addition rates in Pd-mediated reactions but may deactivate the oxazole ring toward electrophilic substitution. Computational DFT studies are recommended to quantify these effects .

Advanced: What computational methods predict binding affinity with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions between the bromophenyl-oxazole scaffold and target proteins (e.g., monoamine oxidase B). The oxazole’s planar structure and bromine’s halogen bonding are critical parameters .

QM/MM Simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding energy calculations .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for interaction .

Basic: What purification strategies isolate the compound from polar byproducts?

Methodological Answer:

- Liquid-Liquid Extraction : Use EtOAc (low polarity) to separate the target ester from polar byproducts in aqueous phases .

- Column Chromatography : Employ silica gel with a hexane/EtOAc gradient (e.g., 70:30 to 50:50) to resolve esters from hydroxylated impurities .

- Recrystallization : Use ethanol/water mixtures to enhance crystalline purity .

Advanced: How to resolve contradictions in solvent systems for Suzuki-Miyaura couplings?

Methodological Answer:

Contradictory solvent data (e.g., DMF vs. THF) can be resolved via:

DoE (Design of Experiments) : Systematically vary solvents, bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify Pareto-optimal conditions.

In Situ Monitoring : Use HPLC to track reaction progress and byproduct formation in different solvents .

Green Chemistry Metrics : Prioritize low-toxicity solvents (e.g., 2-MeTHF) without compromising yield .

Basic: What parameters ensure high-yield esterification of the carboxylic acid?

Methodological Answer:

- Acid Catalyst : Use H₂SO₄ (1–2 mol%) in ethanol to protonate the carboxylic acid .

- Dehydration : Employ molecular sieves (3Å) to shift equilibrium toward ester formation.

- Temperature : Reflux at 78°C for 6–8 hours maximizes conversion .

Advanced: Why does palladium selectively functionalize the bromophenyl group over the oxazole?

Methodological Answer:

- Oxidative Addition : Pd⁰ preferentially reacts with C-Br bonds due to lower activation energy compared to oxazole C-H bonds.

- Ring Strain : Oxazole’s aromaticity and electron-deficient nature resist metallation.

- Ligand Effects : Bulky ligands (e.g., XPhos) suppress undesired oxazole activation .

Basic: How to address melting point discrepancies across synthetic batches?

Methodological Answer:

Recrystallization : Purify using ethanol/water (1:1) to remove impurities affecting melting range .

DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms.

HPLC Purity Check : Ensure >95% purity to minimize melting point variability .

Advanced: How to modulate oxazole electronics for enhanced fluorescence?

Methodological Answer:

- Electron-Donating Groups : Introduce methoxy (-OCH₃) at the oxazole 5-position to redshift emission (λem ≈ 450 nm) .

- Conjugation Extension : Attach vinyl or acetylene spacers between oxazole and bromophenyl groups to enhance quantum yield.

- TD-DFT Calculations : Predict absorption/emission spectra using Gaussian09 with B3LYP/6-31G* basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。